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Compound of Interest

Compound Name: 3-aminoquinolin-2(1H)-one

Cat. No.: B1589343 Get Quote

An In-Depth Technical Guide to 3-aminoquinolin-2(1H)-one: Chemical Properties, Structure,

and Synthesis

Introduction
3-aminoquinolin-2(1H)-one is a heterocyclic organic compound featuring a quinolinone core.

This scaffold is of significant interest to researchers in medicinal chemistry and drug

development due to its presence in a wide array of biologically active molecules. The strategic

placement of an amino group at the C-3 position provides a crucial synthetic handle for further

molecular elaboration, making it a valuable building block for creating diverse chemical

libraries. Molecules incorporating the 3-aminoquinolin-2(1H)-one core have demonstrated a

remarkable range of pharmacological activities, including anticancer, antitubercular, and

neuroprotective properties, highlighting its status as a "privileged scaffold" in the design of

novel therapeutics.[1] This guide provides a comprehensive overview of its chemical structure,

properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties
The defining feature of 3-aminoquinolin-2(1H)-one is its bicyclic quinolinone framework, which

consists of a benzene ring fused to a pyridinone ring. The amine and lactam functionalities

impart specific chemical characteristics that are crucial to its reactivity and biological function.
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The structure of 3-aminoquinolin-2(1H)-one is subject to tautomerism, a phenomenon where

a molecule exists in two or more interconvertible forms that differ in the position of a proton.

The quinolinone ring can exist in a lactam (keto) form and a lactim (enol) form, known as keto-

enol tautomerism.[2][3] Additionally, the presence of the C-3 amino group allows for amino-

imino tautomerism. Although the lactam-amino form is generally predominant, the existence of

these tautomeric equilibria can be influenced by the solvent environment and is critical for its

interaction with biological targets.[4][5]

Caption: Tautomeric forms of 3-aminoquinolin-2(1H)-one.

Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

profile, including absorption, distribution, metabolism, and excretion (ADME). The computed

properties for the related structure, 3-amino-3,4-dihydroquinolin-2(1H)-one, are summarized

below and provide insight into its drug-like characteristics.

Property Value Reference

Molecular Formula C₉H₈N₂O [6]

Molecular Weight 160.17 g/mol N/A

CAS Number 5873-00-7 [6]

XLogP3-AA 0.3 [7]

Hydrogen Bond Donor Count 2 [7]

Hydrogen Bond Acceptor

Count
2 [7]

Topological Polar Surface Area 55.1 Å² [7]

Rotatable Bond Count 0 [7]

Complexity 193 [7]

Note: Data corresponds to the closely related saturated analogue 3-amino-3,4-dihydroquinolin-

2(1H)-one as a proxy where data for the unsaturated parent compound is sparse.
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Synthesis and Reactivity
The synthesis of 3-aminoquinolin-2(1H)-one and its derivatives has been approached through

various strategies, reflecting its importance as a synthetic intermediate. The choice of synthetic

route often depends on the availability of starting materials and the desired substitution pattern

on the quinolinone ring.

Synthetic Methodologies
Several effective methods for constructing the 3-aminoquinolin-2(1H)-one scaffold have been

reported in the literature:

Reduction of Nitro Precursors: A conventional and robust method involves the nitration of a

quinolin-2(1H)-one precursor at the 3-position, followed by the chemical reduction of the nitro

group to an amine. This approach is often used in the synthesis of related 4-hydroxy-2-

quinolinones.[2] A common strategy involves the cyclization of substituted 2-

nitrobenzaldehydes.[8][9][10]

Photocatalytic Skeletal Rearrangement: A modern and innovative approach utilizes visible-

light photocatalysis to induce a skeletal rearrangement of 3-ylideneoxindoles in the presence

of an aminating agent like azidotrimethylsilane (TMSN₃).[1][11] This method is valued for its

mild conditions and tolerance of sensitive functional groups.[1]

Hofmann Rearrangement: This classical method involves the rearrangement of quinolinone-

3-carboxamides to yield the corresponding 3-amino derivative.[1]

Cyclization Reactions: Intramolecular cyclization of precursors such as N-chloroacetyl-ortho-

aminobenzophenone derivatives can also be employed to construct the heterocyclic core.[1]
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Synthetic Pathway via Nitro Reduction/Cyclization
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Caption: Generalized synthetic pathway to quinolin-2(1H)-ones.

Experimental Protocol: Synthesis via Photocatalytic
Rearrangement
This protocol provides a conceptual outline based on the photocatalytic skeletal rearrangement

method, which represents a modern and efficient synthesis.[1][11]

Step 1: Preparation of Reactant Mixture
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To an oven-dried reaction vessel, add the starting 3-ylideneoxindole (1.0 equiv.).

Add the photocatalyst (e.g., an iridium or ruthenium complex) and azidotrimethylsilane

(TMSN₃, ~1.5 equiv.).

Dissolve the mixture in a suitable degassed solvent (e.g., acetonitrile).

Step 2: Photocatalytic Reaction

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

Irradiate the vessel with a visible light source (e.g., blue LEDs) at room temperature.

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the solvent.

Purify the crude product using column chromatography on silica gel with an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-
aminoquinolin-2(1H)-one derivative.

Step 4: Characterization

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H

NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural

confirmation of 3-aminoquinolin-2(1H)-one.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the fused benzene ring, typically in the range of δ 7.0-8.0 ppm. A

singlet for the proton at the C-4 position would appear, and broad signals corresponding to
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the N-H protons of the amide and the primary amine would also be present. The exact

chemical shifts can vary depending on the solvent used.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for

the C-2 carbonyl carbon in the lactam ring, typically around δ 160-170 ppm. Signals for the

aromatic carbons would appear between δ 115-140 ppm, while the C-3 carbon bearing the

amino group would be found further upfield.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups. Characteristic absorption bands would include N-H stretching vibrations for both the

amine and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching band for the

amide carbonyl (around 1650-1680 cm⁻¹), and C=C stretching bands for the aromatic ring

(around 1450-1600 cm⁻¹).[13]

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the

compound. For C₉H₈N₂O, the expected monoisotopic mass is approximately 160.06 Da.[14]

Applications in Medicinal Chemistry and Drug
Development
The 3-aminoquinolin-2(1H)-one scaffold is a cornerstone in the development of new

therapeutic agents due to its favorable geometry for interacting with various biological targets.

Its derivatives have shown a wide spectrum of pharmacological activities.

Anticancer Agents: Certain derivatives have been investigated for their potential as

anticancer drugs. For example, some analogues function as inhibitors of Hsp90 (Heat shock

protein 90), a molecular chaperone that is crucial for the stability and function of many

proteins involved in tumor progression.[1][15]

Ion Channel Modulators: The scaffold is present in molecules that act as openers for the

KCNQ2 potassium channel and as activators for neuronal maxi-K channels. Such

modulators are of interest for treating neurological disorders like epilepsy and pain.[1]

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search

for new antibacterial agents, and 3-aminoquinolin-2(1H)-one derivatives have been

identified as a promising class of compounds with antitubercular properties.[1]
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Enzyme Inhibition: Related structures, such as 3-hydroxyquinolin-2(1H)-one, are potent

inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central

nervous system disorders.[16][17]

Excitatory Amino Acid (EAA) Antagonists: Analogues with different substituents, such as 3-

nitro-3,4-dihydro-2(1H)-quinolones, have been shown to act as antagonists at the glycine

site of NMDA receptors, which are involved in neurotransmission.[18]

Conclusion
3-aminoquinolin-2(1H)-one is a versatile heterocyclic compound with a rich chemical profile

and significant therapeutic potential. Its robust synthetic accessibility, coupled with the strategic

positioning of reactive functional groups, makes it an invaluable platform for the design and

discovery of new drugs. The diverse biological activities exhibited by its derivatives underscore

its importance as a privileged scaffold. Continued exploration of its synthesis, reactivity, and

structure-activity relationships will undoubtedly lead to the development of novel and effective

treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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